N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide
CAS No.: 356078-19-8
Cat. No.: VC14909916
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356078-19-8 |
|---|---|
| Molecular Formula | C16H15N3O3S2 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C16H15N3O3S2/c1-10(20)17-12-3-6-14(7-4-12)24(21,22)19-13-5-8-15-16(9-13)23-11(2)18-15/h3-9,19H,1-2H3,(H,17,20) |
| Standard InChI Key | NOKWXMZGPFKVTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of three primary components:
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A 2-methyl-1,3-benzothiazol-6-yl group, featuring a fused benzene-thiazole ring system with a methyl substituent at position 2.
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A sulfamoyl bridge (-SO-NH-) connecting the benzothiazole to a phenyl ring.
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An acetamide group (-NHCOCH) para-substituted on the phenyl ring .
The benzothiazole ring adopts a planar conformation, as evidenced by X-ray crystallography studies of related compounds, with dihedral angles between the benzothiazole and phenyl groups typically ranging from 75° to 85° .
Molecular Formula and Key Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 361.44 g/mol | |
| logP (Partition Coefficient) | 3.15–3.19 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 73.91 Å |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .
Synthesis Pathways and Manufacturing Processes
Key Synthetic Routes
The synthesis involves sequential functionalization of the benzothiazole and phenyl rings:
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Benzothiazole Formation:
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Sulfamoylation:
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Phenylacetamide Coupling:
Optimization Challenges
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Regioselectivity: Sulfamoylation at position 6 requires precise temperature control (0–5°C) to avoid polysubstitution .
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Yield Improvements: Microwave-assisted synthesis and catalytic methods (e.g., Pd/C) enhance reaction efficiency, achieving yields >75% in model systems .
Physicochemical Properties and Analytical Data
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Water Solubility | logSw = -3.45 (poor) | |
| Thermal Stability | Stable up to 250°C | |
| pH Sensitivity | Degrades in strong acids |
The compound’s poor aqueous solubility necessitates formulation strategies like salt formation (e.g., sodium or hydrochloride salts) or nanoemulsion systems .
Spectroscopic Characterization
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